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Introduction

Lysine is an essential amino acid crucial for protein synthesis, growth, and various metabolic
functions. Its determination in food samples is vital for nutritional labeling, quality control, and
formulation of dietary supplements and fortified foods. The ninhydrin method is a well-
established colorimetric assay for the quantitative determination of amino acids, including
lysine. This application note provides a detailed protocol for the determination of lysine in food
samples using the ninhydrin method, addressing the need for a reliable and accessible
analytical procedure.

Principle

The ninhydrin assay is based on the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione)
with the primary amino group of lysine. In this reaction, which occurs at an elevated
temperature, ninhydrin acts as a strong oxidizing agent, leading to the oxidative deamination
of the amino acid. This process produces a reduced form of ninhydrin (hydrindantin),
ammonia, and carbon dioxide. The released ammonia then reacts with another molecule of
ninhydrin and the hydrindantin to form a deep purple colored compound known as
Ruhemann's purple.[1][2] The intensity of this color, which can be measured
spectrophotometrically at approximately 570 nm, is directly proportional to the concentration of
the amino acid in the sample.[1][3] For specific quantification of lysine, modifications to the
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standard ninhydrin method have been developed to enhance specificity, such as the use of
acidic ninhydrin-copper or ninhydrin-ferric reagents.[4][5]

Experimental Protocols
Standard Ninhydrin Protocol for Total Free Amino Acids

This protocol is suitable for determining the total free amino acid content, from which lysine can
be estimated if it is the predominant amino acid or if other amino acids are present in negligible
guantities.

Reagents and Materials:

» Ninhydrin Reagent: Dissolve 0.5 g of ninhydrin and 26.5 g of sodium chloride in
approximately 70 mL of deionized water. Add 10 mL of 0.1 N sodium hydroxide and dilute to
100 mL with deionized water. This reagent should be stored at 4°C for stability.

e Phosphate Buffer (M, pH 6.0)

e Glycerol (50% v/v)

 Lysine Hydrochloride (for standard curve)
e Food Sample

e 0.1 N Hydrochloric Acid

e Centrifuge

e Spectrophotometer

Water Bath

Procedure:

e Sample Preparation:

o Weigh 0.5 to 5.0 g of a finely ground food sample into a 100-mL volumetric flask.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b049086?utm_src=pdf-body
https://www.benchchem.com/product/b049086?utm_src=pdf-body
https://www.benchchem.com/product/b049086?utm_src=pdf-body
https://www.semanticscholar.org/paper/Determination-of-lysine-with-ninhydrin-ferric-Hsieh-Hsiung/8ee730a70c4401bca83652906699dd5b2a81ef78
https://pubmed.ncbi.nlm.nih.gov/7710069/
https://www.benchchem.com/product/b049086?utm_src=pdf-body
https://www.benchchem.com/product/b049086?utm_src=pdf-body
https://www.benchchem.com/product/b049086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Add 50 mL of 0.1 N hydrochloric acid and shake mechanically for 15 minutes to extract the
amino acids.

o Dilute the mixture to the mark with deionized water and filter through a suitable filter paper.

o If necessary, dilute the filtrate to obtain a concentration of total amino acids between 50
and 300 pg/mL.

o Color Development:
o Pipette 1 mL of the diluted sample extract into a 25-mL volumetric flask.

o Add 10 mL of 50% (v/v) glycerol, 2 mL of pH 6.0 M phosphate buffer, and 1 mL of the
ninhydrin reagent.

o Prepare a reagent blank using 1 mL of deionized water instead of the sample extract.

o Prepare a series of lysine standards (e.g., 50, 100, 150, 200, 250, 300 ug/mL) and treat
them in the same manner as the sample.

o Heat all flasks in a boiling water bath for 30 minutes.
o Cool the flasks to room temperature in a cold water bath.
e Measurement:
o Read the absorbance of the samples and standards at 570 nm against the reagent blank.

o Construct a standard curve by plotting the absorbance of the lysine standards against their
concentrations.

o Determine the concentration of lysine in the sample extract from the standard curve.

Acidic Ninhydrin-Copper Method for Enhanced Lysine
Specificity

This modified protocol utilizes a copper-containing reagent to increase the specificity of the
reaction for lysine, resulting in a characteristic orange color.
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Reagents and Materials:

» Acidic Ninhydrin-Copper Reagent: Dissolve 5.0 g of ninhydrin and 6.7 g of cupric chloride
dihydrate in 125 mL of 0.1 M citrate buffer (pH 1.3). Add 375 mL of methyl cellosolve and
dilute to 500 mL with deionized water.

o Amylase (if starch is present in the sample)
» Lysine Hydrochloride (for standard curve)
e Food Sample
e Hot Water Bath
e Centrifuge
e Spectrophotometer
Procedure:
e Sample Preparation:
o Extract a known weight of the food sample with hot water.

o If the extract is cloudy due to carbohydrates, treat it with amylase under appropriate
conditions to hydrolyze the starch.

o Centrifuge the extract to obtain a clear supernatant.
o Concentrate the supernatant if necessary to a lysine concentration of 15 to 50 mg/dL.

o Color Development:

[e]

Mix 2 mL of the clear sample solution with 4 mL of the acidic ninhydrin-copper reagent in
a test tube.

[e]

Prepare a reagent blank and a series of lysine standards and treat them similarly.

o

Heat the mixtures in a boiling water bath for 20 minutes.
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o Cool the tubes and add 15 mL of deionized water to each.

¢ Measurement:

o Measure the absorbance at 475 nm against the reagent blank.

o Plot a standard curve of absorbance versus lysine concentration to determine the lysine

content in the sample.
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Caption: Experimental workflow for the determination of lysine in food samples using the
ninhydrin method.
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Caption: Simplified reaction pathway of ninhydrin with lysine to form Ruhemann's purple.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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